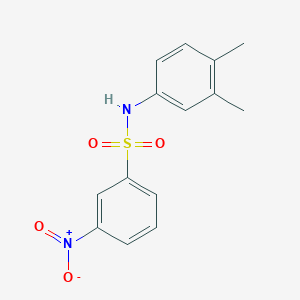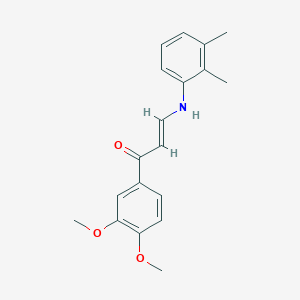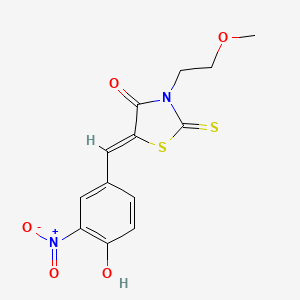
(3-amino-5-methyl-1-adamantyl)methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-5-methyl-1-adamantyl)methanol;hydrochloride is a compound derived from adamantane, a tricyclic cage compound with the formula C10H16. Adamantane and its derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, material science, and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-5-methyl-1-adamantyl)methanol;hydrochloride typically involves the functionalization of adamantane derivatives. One common method includes the reduction of adamantane-substituted ketones to alcohols, followed by amination to introduce the amino group . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) and amination reagents like ammonia or primary amines .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale catalytic hydrogenation and functionalization processes. These methods are designed to maximize yield and purity while minimizing production costs .
Análisis De Reacciones Químicas
Types of Reactions
(3-amino-5-methyl-1-adamantyl)methanol;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4, H2 with a catalyst
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include ketones, carboxylic acids, hydrocarbons, and various substituted derivatives .
Aplicaciones Científicas De Investigación
(3-amino-5-methyl-1-adamantyl)methanol;hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (3-amino-5-methyl-1-adamantyl)methanol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky adamantane structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of viral replication or modulation of neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also derived from adamantane.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Uniqueness
(3-amino-5-methyl-1-adamantyl)methanol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyl group on the adamantane scaffold allows for versatile chemical modifications and potential therapeutic applications .
Propiedades
IUPAC Name |
(3-amino-5-methyl-1-adamantyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-10-2-9-3-11(5-10,8-14)7-12(13,4-9)6-10;/h9,14H,2-8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGILKHVMLYXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5192383.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylbenzyl)piperazine](/img/structure/B5192389.png)

![3-(1,3-benzodioxol-5-yl)-5-(4-pyridinylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5192405.png)
![3-isopropoxy-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5192415.png)

![(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)di-4,1-phenylene diacetate](/img/structure/B5192433.png)
![N-[2-(benzylthio)ethyl]-4-fluorobenzamide](/img/structure/B5192436.png)

![2-[(3-methoxyphenoxy)methyl]-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5192442.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(2,6-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5192455.png)
![4-chloro-N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5192465.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B5192469.png)
